

Cross-Validation of TS 155-2's Antimicrobial Activity: A Comparative Guide

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Compound of Interest

Compound Name: TS 155-2

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This guide provides a comprehensive comparison of the antimicrobial activity of **TS 155-2** (also known as JBIR-100), a bafilomycin analogue, with other V-ATPase inhibitors. The data presented is compiled from publicly available research to offer an objective overview of its performance, supported by detailed experimental protocols and mechanistic diagrams.

Executive Summary

TS 155-2 is an antibiotic isolated from *Streptomyces* sp. that has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.^{[1][2][3]} Its mechanism of action involves the inhibition of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for pH homeostasis in various organisms.^{[1][2]} This guide cross-validates its antimicrobial spectrum and potency by comparing its Minimum Inhibitory Concentration (MIC) values with those of other well-known V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A. The findings indicate that **TS 155-2** exhibits a comparable and, in some instances, more potent activity against susceptible strains.

Comparative Antimicrobial Activity

The antimicrobial efficacy of **TS 155-2** and its analogues was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in μM . The results are summarized in the tables below.

Table 1: Antimicrobial Spectrum of TS 155-2 (JBIR-100)

Microorganism	Type	MIC (μM)
Bacillus subtilis	Gram-positive bacterium	8
Bacillus sp. Al Hakam	Gram-positive bacterium	4
Staphylococcus aureus USA300	Gram-positive bacterium	4
Vancomycin-resistant Enterococcus	Gram-positive bacterium	16
Mycobacterium smegmatis	Acid-fast bacterium	>64
Escherichia coli	Gram-negative bacterium	>64
Pseudomonas aeruginosa	Gram-negative bacterium	>64
Debaryomyces hansenii	Fungus	16
Candida albicans	Fungus	>64
Saccharomyces cerevisiae	Fungus	>64

Data sourced from Molloy, E. M., et al. (2016).

Table 2: Comparative Antimicrobial Activity of V-ATPase Inhibitors

Microorganism	TS 155-2 (μM)	Bafilomycin A1 (μM)	Concanamycin A (μg/mL)
Bacillus subtilis	8	-	0.625
Gram-positive bacteria	4 - 16	Active	-
Gram-negative bacteria	>64	Inactive	Inactive
Fungi/Yeast	16 - >64	Active	<0.39 - 25

Note: Direct comparison is challenging due to variations in tested strains and reporting units. Bafilomycin A1 is reported to have activity against Gram-positive bacteria and fungi. Concanamycin A shows potent antifungal activity. A dash (-) indicates that specific data for that organism was not found in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

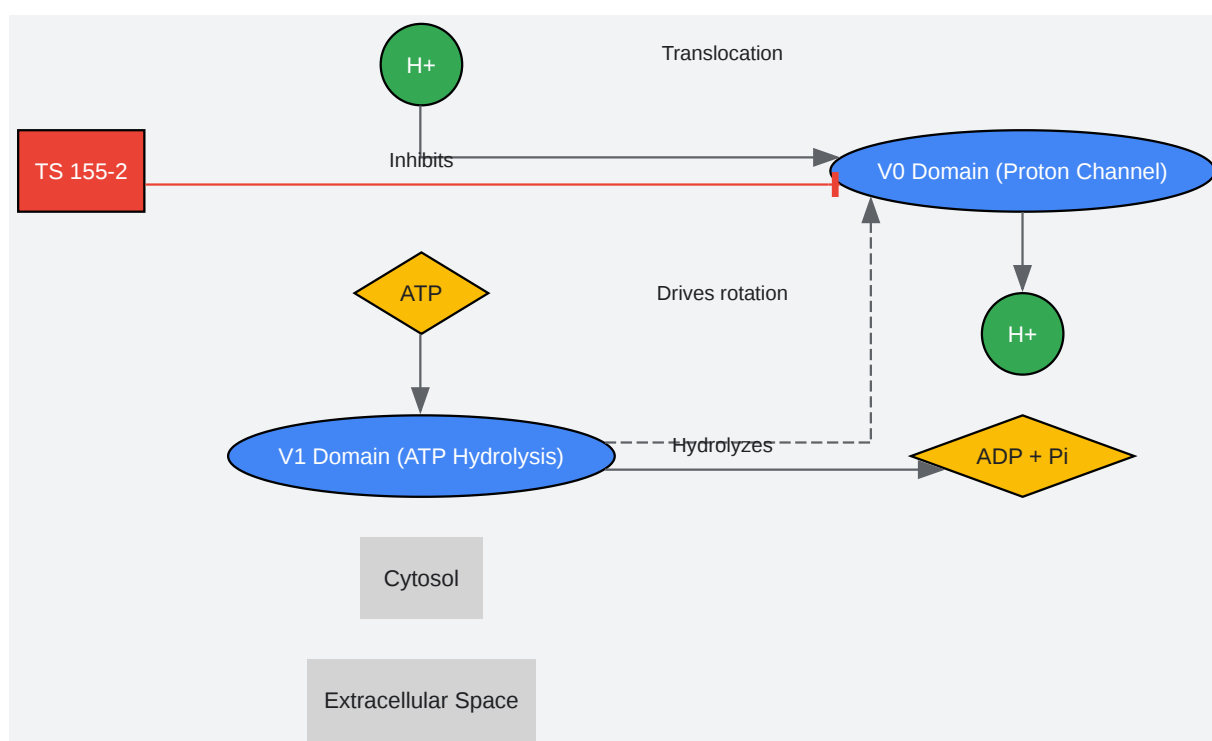
Broth Microdilution Assay Protocol

- Preparation of Antimicrobial Stock Solutions:
 - Dissolve **TS 155-2** and comparator compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
 - Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Inoculum Preparation:
 - Culture the test microorganisms on appropriate agar plates overnight.
 - Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
 - Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Inoculation and Incubation:
 - Add the diluted inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
 - Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

- Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi (e.g., 24-48 hours).
- Determination of MIC:
 - The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
 - Growth can be assessed visually or by using a microplate reader to measure optical density.

Mechanism of Action: V-ATPase Inhibition

TS 155-2 exerts its antimicrobial effect by inhibiting the V-ATPase proton pump. This pump is crucial for maintaining the acidic environment of intracellular compartments like vacuoles and lysosomes, which is essential for various cellular processes.



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Figure 1: Mechanism of V-ATPase inhibition by **TS 155-2**.

The diagram above illustrates how the V1 domain of the V-ATPase hydrolyzes ATP, providing the energy for the V0 domain to pump protons (H⁺) across the membrane. **TS 155-2** specifically targets and inhibits the V0 subunit, thereby disrupting this process.

Experimental Workflow

The cross-validation of **TS 155-2**'s antimicrobial activity follows a systematic workflow, from compound preparation to data analysis.

Figure 2: Experimental workflow for antimicrobial susceptibility testing.

This workflow ensures a standardized and reproducible assessment of the antimicrobial properties of the tested compounds, allowing for a reliable comparison of their activities.

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